molecular formula C18H25N3O2 B4275893 N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-propoxybenzamide

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-propoxybenzamide

Cat. No.: B4275893
M. Wt: 315.4 g/mol
InChI Key: ZYZNLILXZFZAMK-UHFFFAOYSA-N
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Description

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-propoxybenzamide is a synthetic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-5-11-23-16-9-7-15(8-10-16)18(22)19-13(3)17-12-21(6-2)20-14(17)4/h7-10,12-13H,5-6,11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZNLILXZFZAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(C)C2=CN(N=C2C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-propoxybenzamide typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-propoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-methoxybenzamide
  • N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-ethoxybenzamide
  • N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-butoxybenzamide

Uniqueness

N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-propoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-4-propoxybenzamide

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